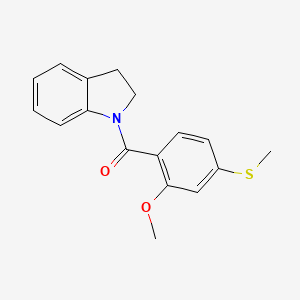

(2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-20-16-11-13(21-2)7-8-14(16)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPFJGBVTREIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326477 | |

| Record name | 2,3-dihydroindol-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

347310-35-4 | |

| Record name | 2,3-dihydroindol-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone typically involves the reaction of indoline with a substituted benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methylsulfanyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a core dihydroindolyl-methanone-aryl architecture with several analogs. Key differences lie in the substituents on the aryl group and modifications to the heterocyclic system, which significantly affect molecular properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Core Structure |

|---|---|---|---|---|

| Target Compound* | C₁₇H₁₇NO₂S | 299.3 | 2-OCH₃, 4-SCH₃ on phenyl | Dihydroindolyl-methanone-phenyl |

| (2,3-Dihydroindol-1-yl)-(2-thiophen-3-yl-1,3-thiazol-4-yl)methanone | C₁₆H₁₂N₂OS₂ | 312.1 | Thiophene-thiazole heterocycle | Dihydroindolyl-methanone-thiazole |

| 1-(2,4-Dichlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl-methanone | C₂₅H₂₁Cl₂N₃O₂ | 482.4 | 2,4-Dichlorophenyl, 4-methoxyphenyl-pyrazolyl | Dihydroindolyl-methanone-pyrazolyl |

| (3,4-Dichloro-phenyl)-(2-methyl-2,3-dihydro-indol-1-yl)-methanone | C₁₆H₁₃Cl₂NO | 306.2 | 3,4-Dichlorophenyl, 2-methyl-dihydroindole | Dihydroindolyl-methanone-phenyl |

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects: The target compound’s phenyl group contains electron-donating groups (OCH₃, SCH₃), which may enhance solubility and alter electronic properties compared to electron-withdrawing chloro substituents in and .

Molecular Weight and Complexity :

- The pyrazolyl derivative () has the highest molecular weight (482.4 g/mol), attributed to its dichlorophenyl and methoxyphenyl substituents, which may impact pharmacokinetic properties .

Biological Activity

The compound (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone is a synthetic derivative of indole known for its diverse biological activities. Indole derivatives have been widely studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone is C16H17N1O2S1. The structure features an indole moiety fused with a methanone group, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various indole derivatives. For instance, compounds similar to (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone have shown significant antiproliferative effects against various cancer cell lines:

These compounds exhibited preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts, indicating their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone have also been investigated. The compound has shown activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.90 | |

| Methicillin-resistant S. aureus | 1.00 | |

| Mycobacterium tuberculosis | 0.98 |

These results indicate that the compound may serve as a promising candidate in the development of new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. For example, studies have indicated that certain indole derivatives can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effect of a series of indole derivatives on A549 lung cancer cells. Among them, (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone exhibited an IC50 value of 5 µM, demonstrating significant cytotoxicity compared to control groups.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial activity against MRSA strains. The compound showed a minimum inhibitory concentration (MIC) of 1 µg/mL against MRSA ATCC 43300, highlighting its potential in addressing antibiotic resistance issues prevalent in clinical settings.

Q & A

Q. What are the recommended spectroscopic methods for characterizing the structural integrity of (2,3-Dihydro-indol-1-yl)-(2-methoxy-4-methylsulfanyl-phenyl)-methanone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure, particularly the indole and methoxy groups. can resolve aromatic protons (δ 6.5–8.0 ppm) and methoxy protons (δ ~3.8 ppm). Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1650–1750 cm) and methylsulfanyl (C-S, ~600–700 cm). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .

Q. How can solubility and stability be optimized for in vitro assays involving this compound?

- Methodological Answer : Solubility screening in polar (DMSO, ethanol) and non-polar (dichloromethane) solvents is essential. Stability studies under varying pH (2–9) and temperatures (4°C to 37°C) should be conducted using UV-Vis spectroscopy to monitor degradation. For biological assays, DMSO is a preferred solvent due to its compatibility with aqueous buffers at concentrations ≤1% (v/v). Lyophilization may enhance long-term stability if the compound is hygroscopic .

Q. What synthetic routes are reported for analogous indole-based methanones, and how can they inform this compound’s synthesis?

- Methodological Answer : Refluxing indole derivatives with substituted benzaldehydes in ethanol (as in ) is a common approach. For this compound, coupling 2,3-dihydroindole with 2-methoxy-4-methylsulfanyl-benzoic acid via Friedel-Crafts acylation or using coupling agents like EDCI/HOBt could be explored. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like MAPK inhibitors?

- Methodological Answer : Docking software (e.g., AutoDock Vina) can model interactions using the compound’s 3D structure (generated via Gaussian or PyMol) and target protein PDB files (e.g., MAPK, PDB ID 1A9U). Key parameters include binding affinity (kcal/mol), hydrogen bonding, and hydrophobic interactions. Validation via in vitro kinase inhibition assays (IC) is necessary to confirm computational predictions .

Q. What strategies resolve contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Dose-response curves (0.1–100 µM) in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity, HEK-293 for cytotoxicity) can clarify context-dependent effects. Mechanistic studies (Western blot for NF-κB or COX-2 expression) and comparative metabolomics may identify off-target interactions. Replicating experiments under standardized conditions (e.g., serum-free media) minimizes variability .

Q. How are ADMET properties predicted computationally, and what experimental validations are required?

- Methodological Answer : Tools like SwissADME predict logP (octanol-water partition coefficient), bioavailability, and blood-brain barrier permeability. For this compound, logP >3 may indicate poor solubility, requiring experimental validation via shake-flask method. In vitro Caco-2 permeability assays and microsomal stability tests (using liver microsomes) assess absorption and metabolism. Toxicity is screened via Ames test (mutagenicity) and zebrafish embryo models (developmental toxicity) .

Q. What safety protocols are recommended for handling this compound given its structural analogs’ toxicity profiles?

- Methodological Answer : Based on GHS classifications for similar compounds (Category 4 acute toxicity), use PPE (gloves, lab coat, goggles) and work in a fume hood. First-aid measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention for inhalation exposure. Store at 2–8°C in airtight containers, with disposal via incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.